WP-1034

JAK-STAT signaling STAT3 inhibition STAT5 inhibition

WP-1034 is a small-molecule JAK-STAT pathway inhibitor belonging to the cinnamic acid benzyl amide (CABA) analog class, with the chemical identity (E)-2-cyano-3-(4-nitrophenyl)-N-[(1R)-1-phenylethyl]prop-2-enamide (CAS 857064-42-7; MW 321.33). It was developed and characterized by the Priebe/Estrov group at MD Anderson Cancer Center and has been demonstrated to block the activation (phosphorylation) of both Stat3 and Stat5, leading to caspase-dependent apoptosis and cell cycle arrest in acute myeloid leukemia (AML) models.

Molecular Formula C18H15N3O3
Molecular Weight 321.3 g/mol
Cat. No. B1684629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWP-1034
SynonymsWP1034;  WP-1034;  WP 1034
Molecular FormulaC18H15N3O3
Molecular Weight321.3 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NC(=O)C(=CC2=CC=C(C=C2)[N+](=O)[O-])C#N
InChIInChI=1S/C18H15N3O3/c1-13(15-5-3-2-4-6-15)20-18(22)16(12-19)11-14-7-9-17(10-8-14)21(23)24/h2-11,13H,1H3,(H,20,22)/b16-11+/t13-/m1/s1
InChIKeyRYYNDHCHTCVQJH-KWWJGWKXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





WP-1034 Procurement Guide: JAK-STAT Inhibitor for AML Research Applications


WP-1034 is a small-molecule JAK-STAT pathway inhibitor belonging to the cinnamic acid benzyl amide (CABA) analog class, with the chemical identity (E)-2-cyano-3-(4-nitrophenyl)-N-[(1R)-1-phenylethyl]prop-2-enamide (CAS 857064-42-7; MW 321.33) . It was developed and characterized by the Priebe/Estrov group at MD Anderson Cancer Center and has been demonstrated to block the activation (phosphorylation) of both Stat3 and Stat5, leading to caspase-dependent apoptosis and cell cycle arrest in acute myeloid leukemia (AML) models [1]. Unlike its close structural analog WP-1066, which functions as a JAK2 protein degrader, WP-1034 acts downstream at the STAT protein level without inducing JAK2 degradation, making it a mechanistically distinct tool for dissecting JAK-STAT signaling hierarchies [2]. Commercially available from multiple vendors at >98% purity, WP-1034 is supplied as a powder stable at -20°C for up to 3 years [3].

Why WP-1034 Cannot Be Simply Replaced by Other JAK-STAT Inhibitors


The JAK-STAT inhibitor landscape includes compounds with fundamentally divergent mechanisms of action, even among structural analogs from the same CABA series. WP-1034 blocks STAT3 and STAT5 phosphorylation without degrading upstream JAK kinases, whereas WP-1066 — its closest structural congener — actively degrades JAK2 protein, eliminating both kinase activity and any JAK2 scaffolding functions [1]. Similarly, ATP-competitive JAK2 inhibitors such as ruxolitinib and AG490 target the JAK kinase domain directly but do not address STAT proteins activated through JAK-independent pathways [2]. These mechanistic differences produce distinct cell cycle arrest profiles: WP-1034 drives cells into a sub-G0 (apoptotic) phase, while WP-1066 arrests cells in G0-G1 (cytostatic) phase [1][3]. Consequently, substituting one inhibitor for another in an experimental protocol risks altering not only potency but the very biological endpoint being measured — a critical consideration for reproducible research procurement.

Quantitative Differentiation Evidence for WP-1034 Against Closest Analogs


Dual STAT3/STAT5 Phosphorylation Blockade Without JAK2 Degradation — WP-1034 vs. WP-1066

WP-1034 blocks phosphorylation of both Stat3 and Stat5 in OCIM2 AML cells at concentrations ranging from 1–10 μM over a 2-hour incubation, with detectable phospho-STAT suppression observed as early as 20 minutes at 5 μM [1]. Critically, this blockade occurs without degradation of the JAK2 protein. In contrast, WP-1066 — the closest structural analog — not only inhibits JAK2 phosphorylation but also degrades JAK2 protein, with an IC50 of 2.30 μM for JAK2 and 2.43 μM for STAT3 in HEL cells [2]. The absence of JAK2 degradation by WP-1034 means that JAK2 scaffolding functions remain intact, enabling researchers to isolate STAT-dependent effects from JAK2-depletion confounds [3].

JAK-STAT signaling STAT3 inhibition STAT5 inhibition leukemia research

Cell Cycle Arrest Phase: Sub-G0 Apoptotic Arrest vs. G0-G1 Cytostatic Arrest

WP-1034 induces cell cycle arrest specifically in the sub-G0 phase as measured by propidium iodide (PI) staining and flow cytometry in OCIM2 cells [1]. Sub-G0 arrest is a hallmark of apoptotic DNA fragmentation and indicates that WP-1034 drives cells directly toward programmed cell death. In contrast, WP-1066 induces accumulation of OCIM2 and K562 cells at the G0-G1 phase boundary, consistent with a cytostatic growth arrest rather than direct apoptosis induction [2]. The sub-G0 arrest phenotype of WP-1034 is corroborated by annexin V positivity at 3–6 μM and cleavage of caspase 3 and PARP, confirming an apoptotic mechanism [1].

apoptosis cell cycle analysis flow cytometry AML

Direct Head-to-Head Comparison with AG490 in Osteoclast Apoptosis Assay

In a direct comparative experiment using mature osteoclasts stimulated with leukemia inhibitory factor (LIF), WP-1034 at 6 μM was compared head-to-head with the classic JAK inhibitor AG490 at 10 μM. Both compounds were tested for their ability to modulate apoptosis in the presence of TGF-β or LIF stimulation, with DMSO as vehicle control. WP-1034 (referred to as STATi) and AG490 (referred to as JAKi) both demonstrated significant effects, with P < 0.05 compared to vehicle treatment [1]. This represents one of the few published direct comparisons of WP-1034 with another JAK-STAT pathway inhibitor in a non-AML cellular context, extending the compound's utility beyond leukemia models.

JAK inhibitor comparison AG490 apoptosis assay osteoclast bone microenvironment

Structural Differentiation: 4-Nitrophenyl Moiety Confers Distinct Target Engagement vs. 6-Bromopyridinyl Analogs

WP-1034 contains a 4-nitrophenyl substituent at the acrylamide β-position, in contrast to WP-1066 which bears a 6-bromopyridin-2-yl group at the equivalent position [1][2]. Systematic SAR analysis of the CABA compound series has demonstrated that these structural variations directly impact JAK2 enzymatic inhibitory potency: WP1065 (pyridin-2-yl) IC50 = 14.8 μM, WP1130 (3-bromopyridin-2-yl with phenylbutyl side chain) IC50 = 3.8 μM, and WP1702 (3-bromopyridin-2-yl with diphenylbutyl side chain) IC50 = 2.9 μM [3]. The 4-nitrophenyl group of WP-1034 represents an electronically distinct pharmacophore — the nitro group is strongly electron-withdrawing — that is not represented in the directly tested JAK2 inhibition panel, suggesting WP-1034's target engagement profile may differ quantitatively and qualitatively from the 6-bromopyridinyl series [3].

structure-activity relationship CABA analogs JAK2 inhibitor design medicinal chemistry

Activity Confirmed in Fresh Patient-Derived AML Blasts — Clinical Relevance Benchmark

WP-1034 was tested not only on the OCIM2 AML cell line but also on fresh bone marrow samples obtained from AML patients. Proliferation of patient-derived AML blasts was inhibited across a concentration range of 1–6 μM WP-1034, and blast colony formation was suppressed as measured by colony-forming assays [1][2]. This patient-sample validation distinguishes compounds with genuine translational potential from those whose activity is restricted to immortalized cell lines. For comparison, WP-1066 was also tested on AML colony-forming cells from newly diagnosed patients and demonstrated inhibition at 0.5–3.0 μM, though it showed only marginal effects on normal bone marrow progenitors at comparable concentrations [3].

patient-derived samples AML blasts translational research colony-forming assay

Optimal Research and Industrial Application Scenarios for WP-1034


Dissecting STAT-Dependent vs. JAK2-Dependent Signaling in AML

WP-1034 is the preferred tool compound when the experimental objective requires selective blockade of STAT3 and STAT5 phosphorylation without eliminating JAK2 protein expression. Unlike WP-1066, which degrades JAK2 and thus simultaneously removes JAK2 kinase activity and any kinase-independent scaffolding functions, WP-1034 preserves JAK2 protein integrity while suppressing its downstream STAT effectors [1]. This enables clean loss-of-function experimental designs where JAK2 scaffolding roles (e.g., in chromatin remodeling or NF-κB pathway crosstalk) must remain intact while STAT-mediated transcription is inhibited. Researchers studying STAT3/5-dependent gene expression programs, cytokine feedback loops, or JAK2-STAT pathway bifurcation points will find WP-1034's mechanism uniquely suited to their needs [1][2].

Apoptosis Mechanism Studies — Caspase 3/PARP Cleavage Model System

The well-characterized apoptotic pathway induced by WP-1034 — involving caspase 3 cleavage, PARP degradation, and sub-G0 DNA fragmentation — makes it an excellent positive control compound for apoptosis assay development and validation [1]. At concentrations of 3–6 μM in OCIM2 cells, WP-1034 reliably induces caspase-dependent apoptosis within experimentally tractable timeframes, with annexin V positivity detectable alongside biochemical caspase 3 and PARP cleavage markers by Western blot [1]. This multi-marker apoptotic signature, combined with the compound's commercial availability at >98% purity, positions WP-1034 as a reproducible apoptosis inducer for screening platforms, inhibitor validation studies, and apoptosis pathway teaching laboratory protocols [3].

Comparative JAK-STAT Pharmacology — Benchmarking Against AG490 and WP-1066

WP-1034 serves as a critical third comparator in JAK-STAT inhibitor panels alongside AG490 (classic JAK2 kinase inhibitor) and WP-1066 (JAK2 degrader). The three compounds span a mechanistic gradient: AG490 inhibits JAK2 phosphorylation without degradation, WP-1066 both inhibits and degrades JAK2, and WP-1034 blocks STAT phosphorylation downstream without affecting JAK2 protein levels [1][2]. This triad enables pharmacological dissection experiments where varying degrees of pathway intervention are required. The direct head-to-head data comparing WP-1034 (6 μM) with AG490 (10 μM) in osteoclast apoptosis assays provides a published experimental framework and dosing reference for such comparative studies [4].

Structure-Activity Relationship Studies in the Cinnamic Acid Benzyl Amide Series

WP-1034 represents a unique entry in the CABA compound library as the only commercially available analog bearing a 4-nitrophenyl substituent. All other characterized CABA analogs with published JAK2 IC50 values contain pyridinyl or bromopyridinyl groups at the corresponding position [2]. Researchers engaged in medicinal chemistry optimization of the CABA scaffold or computational modeling of STAT3 SH2 domain binders will find WP-1034 indispensable as a probe for understanding how electron-withdrawing aromatic substituents modulate target engagement, cellular permeability, and selectivity against other STAT family members. The compound's defined stereochemistry (R-configuration at the phenylethyl chiral center) adds an additional dimension for enantioselectivity studies [1][3].

Quote Request

Request a Quote for WP-1034

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.